N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

Description

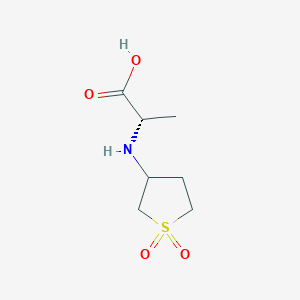

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(1,1-dioxothiolan-3-yl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-5(7(9)10)8-6-2-3-13(11,12)4-6/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBCAVCPRSRWDL-ZBHICJROSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine

Targeted Synthesis Strategies for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine

The targeted synthesis of this compound hinges on the successful preparation of its constituent parts and their subsequent coupling. This involves the synthesis of the key 1,1-dioxidotetrahydro-3-thienyl precursor and the strategic N-functionalization of an alanine (B10760859) backbone.

Synthesis of Key Precursors Bearing the 1,1-Dioxidotetrahydro-3-Thienyl Moiety (e.g., 1,1-dioxidotetrahydro-3-thienylamine)

The cornerstone of the synthesis is the preparation of a reactive precursor containing the 1,1-dioxidotetrahydro-3-thienyl group. A primary and accessible precursor for this purpose is 1,1-dioxidotetrahydro-3-thienylamine . This compound is commercially available from various suppliers, which facilitates its use in further synthetic steps. nih.gov The synthesis of such sulfolane (B150427) derivatives can be conceptually approached through various established methods for constructing five-membered heterocyclic rings containing sulfur.

N-Functionalization Approaches for Alanine via Coupling Reactions

With the key sulfolane precursor in hand, the next critical step is its covalent attachment to the nitrogen atom of alanine. Several established methods for N-alkylation or N-arylation of amino acids can be adapted for this purpose.

One of the most versatile and widely employed methods for the synthesis of α-amino acids is the diethyl acetamidomalonate synthesis . wikipedia.orgorgsyn.org This method involves the alkylation of diethyl acetamidomalonate with a suitable electrophile, followed by hydrolysis and decarboxylation to yield the desired amino acid. In the context of this compound synthesis, this would necessitate the preparation of a reactive electrophile, such as a halide or tosylate derivative of the 1,1-dioxidotetrahydro-3-thienyl moiety.

A more direct approach involves the reductive amination of an α-keto acid with the precursor amine, 1,1-dioxidotetrahydro-3-thienylamine. wikipedia.orgyoutube.com For the synthesis of this compound, this would involve the reaction of pyruvic acid with 1,1-dioxidotetrahydro-3-thienylamine in the presence of a suitable reducing agent. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. wikipedia.orgyoutube.com This two-part reaction first sees the formation of an imine intermediate from the amine and the ketone, which is then reduced to the final amine. acs.org A patent describes a process for the hydrogenolytic reaction of a primary amine with a ketone, where the addition of a base, such as basic aluminum oxide, can lead to good yields with fewer byproducts. rsc.org

Stereoselective Synthesis of Enantiopure this compound Isomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure isomers of this compound is of significant importance.

One strategy involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. A variety of chiral auxiliaries derived from natural products like amino acids, carbohydrates, and terpenes have been successfully employed in the asymmetric synthesis of complex molecules. nih.govspringerprofessional.denoaa.gov For instance, Ni(II) complexes of Schiff bases derived from chiral auxiliaries have been used in the asymmetric synthesis of various amino acids. nih.gov

Another powerful technique is enzymatic resolution . This method utilizes the stereoselectivity of enzymes to separate a racemic mixture of the target compound. For example, acylases can be used for the enantioselective hydrolysis of N-acyl amino acids, allowing for the separation of the L- and D-enantiomers. acs.org Similarly, amino acid transaminases have been employed for the resolution of β-heterocyclic alanine derivatives. nih.gov Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired enantiomer. nih.gov

Development of Novel and Efficient Synthetic Routes

Beyond targeted strategies, the development of novel and more efficient synthetic routes is a continuous goal in organic synthesis. This includes the application of green chemistry principles and the use of catalytic methods to improve sustainability and efficiency.

Green Chemistry Approaches in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

The choice of solvent is a critical factor. Sulfolane , the core heterocyclic system of the target molecule, is itself a polar aprotic solvent with high thermal stability and is considered a potentially greener alternative to solvents like DMSO, DMF, and NMP in certain applications. wikipedia.orgacs.orgresearchgate.netnih.gov Its use as a solvent in the synthesis could simplify purification and reduce waste. Other green solvents that could be considered for various steps include water, ethanol, and 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Catalytic Methods for Enantioselective this compound Production

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and waste reduction. For the enantioselective synthesis of this compound, several catalytic approaches are plausible.

Rhodium-catalyzed asymmetric hydrogenation is a well-established method for the synthesis of chiral amino acids. acs.orgnih.govfigshare.com This typically involves the hydrogenation of an enamine or a dehydroamino acid precursor in the presence of a chiral rhodium catalyst. The synthesis of N-aryl β-amino esters has been achieved with high conversions and enantioselectivities using a Rh-TangPhos catalyst. nih.gov

Furthermore, catalytic reductive amination using molecular hydrogen is a cost-effective and sustainable method for producing various amines. rsc.org The development of suitable homogeneous or heterogeneous catalysts is crucial for achieving high efficiency and selectivity. Indium-catalyzed reductive amination of keto acids has also been reported as a benign and safe method. nih.gov The use of a chiral phosphoric acid catalyst in combination with a metal catalyst can also enable highly enantioselective N-alkylation reactions. acs.org

Chemical Modification and Derivatization Strategies

The derivatization of this compound can be approached by modifying either the thiophene (B33073) ring or the alanine side chain, or by conjugating the entire molecule to other bioactive moieties. These strategies allow for the fine-tuning of the compound's physicochemical properties and the exploration of its structure-activity relationships in various biological contexts.

Modifying the tetrahydrothiophene-1,1-dioxide (sulfolane) ring of this compound can introduce significant changes in the molecule's steric and electronic properties. While specific examples for the target compound are scarce, general strategies for the modification of sulfolane and thiophene rings can be extrapolated.

One approach involves the synthesis of analogues with substituents on the carbon atoms of the sulfolane ring. This could be achieved by starting with substituted butadienes in the initial synthesis of the sulfolene precursor. For instance, the use of isoprene (B109036) or chloroprene (B89495) would lead to methyl- or chloro-substituted sulfolane rings, respectively. Subsequent amination and coupling with alanine would yield the desired analogues.

Another strategy could involve the synthesis of analogues where the sulfur atom's oxidation state is varied. For example, a tetrahydrothienyl-alanine derivative (with a sulfide (B99878) instead of a sulfone) could be prepared and subsequently oxidized to the corresponding sulfoxide (B87167) or sulfone, allowing for a comparative study of the effect of the sulfur oxidation state on the molecule's properties.

Table 1: Potential Strategies for Thiophene Ring Variation

| Modification Strategy | Starting Materials | Potential Product |

| Ring Substitution | Substituted Butadiene, Sulfur Dioxide, Alanine Precursor | Substituted this compound |

| Sulfur Oxidation State Variation | 3-Aminotetrahydrothiophene, Alanine Precursor | N-(Tetrahydro-3-thienyl)alanine (Sulfide), N-(1-Oxidotetrahydro-3-thienyl)alanine (Sulfoxide) |

This table presents theoretical strategies based on general chemical principles, as direct literature examples for the target compound are limited.

The alanine side chain offers several points for chemical modification, including the carboxylic acid and the α-carbon. These modifications can be used to alter the molecule's charge, polarity, and potential for further conjugation.

Esterification of the carboxylic acid group is a straightforward modification that can enhance the lipophilicity of the molecule. This can be achieved by reacting this compound with various alcohols in the presence of an acid catalyst.

Amidation of the carboxylic acid with different amines can introduce a wide range of functional groups and structural diversity. This is typically accomplished by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) followed by reaction with a primary or secondary amine.

Modification at the α-carbon of the alanine moiety is more challenging but can lead to the synthesis of novel α-substituted amino acid derivatives. This could potentially be achieved through methods like electrophilic substitution on a suitably activated precursor.

Table 2: Potential Strategies for Alanine Side Chain Modification

| Modification Site | Reaction Type | Reagents | Potential Product |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester of this compound |

| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide of this compound |

| α-Carbon | Alkylation | Alkyl Halide, Strong Base | α-Alkyl-N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine |

This table presents theoretical strategies based on general chemical principles, as direct literature examples for the target compound are limited.

The conjugation of this compound to other molecules, such as peptides, fluorescent dyes, or affinity labels, can generate valuable tools for chemical biology and drug discovery research. nih.govmdpi.com The functional groups on the alanine side chain, primarily the carboxylic acid and the secondary amine, are the most common handles for conjugation.

The carboxylic acid can be coupled to amines on other molecules using standard peptide coupling reagents. This allows for the incorporation of the this compound moiety into peptide sequences or for its attachment to amine-containing labels.

The secondary amine of the sulfolane-alanine linkage could potentially be used for conjugation, for example, through reaction with activated esters or isothiocyanates on a target molecule. However, this would require careful control of reaction conditions to avoid competing reactions at the alanine's α-amino group if it is not protected.

The development of bioconjugates often involves the use of linkers to connect the two molecular entities. These linkers can be designed to be stable or cleavable under specific physiological conditions.

Table 3: Potential Conjugation Strategies

| Conjugation Handle | Linkage Chemistry | Target Molecule | Potential Application |

| Carboxylic Acid | Amide Bond Formation | Peptides, Aminated Dyes | Peptide Mimetics, Fluorescent Probes |

| Secondary Amine | Acylation/Alkylation | Activated Esters, Alkyl Halides | Labeled Probes, Targeted Drug Delivery |

This table presents theoretical strategies based on general chemical principles, as direct literature examples for the target compound are limited.

Advanced Molecular and Structural Elucidation of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine

Conformational Analysis and Stereochemical Characterization

The conformational flexibility of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine arises from the rotatable bonds connecting the alanine (B10760859) and the sulfolane-like ring, as well as the puckering of the five-membered ring itself. Understanding the preferred three-dimensional arrangement of atoms is crucial for predicting its chemical and biological properties.

Spectroscopic techniques are paramount in determining the preferred solution-state conformations of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy would be instrumental in elucidating the structure of this compound. The chemical shifts of the alanine protons and carbons would be influenced by the electron-withdrawing nature of the sulfone group in the adjacent ring. For instance, the protons on the alpha-carbon of the alanine moiety would likely exhibit shifts that are dependent on the spatial orientation of the tetrahydrothiophene-1,1-dioxide ring.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be particularly valuable. NOESY experiments can detect through-space interactions between protons that are close to each other, providing critical information for determining the preferred conformation around the N-C bond linking the two parts of the molecule. nih.gov For example, correlations between the alanine α-proton and protons on the sulfolane (B150427) ring would indicate specific folded conformations.

Illustrative Hypothetical ¹H NMR Data for this compound in D₂O

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| Alanine α-H | 3.85 | q | 7.2 |

| Alanine β-CH₃ | 1.45 | d | 7.2 |

| Thienyl H-3 | 4.10 | m | - |

| Thienyl H-2, H-4 | 3.20 - 3.50 | m | - |

This table is a hypothetical representation and is intended for illustrative purposes only.

Circular Dichroism (CD) Spectroscopy: Circular dichroism is a powerful technique for studying chiral molecules and their secondary structure in solution. nih.gov As this compound is a chiral molecule (due to the alanine moiety), its CD spectrum would provide a unique fingerprint. The Cotton effects observed in the CD spectrum are highly sensitive to the conformation of the molecule. uni-bayreuth.de By comparing experimental CD spectra with those predicted from computational models of different conformations, it would be possible to identify the most likely solution-state structures. nih.gov Studies on peptides containing dehydroalanine (B155165) have demonstrated the utility of CD in identifying specific turn structures. nih.govcapes.gov.br

X-ray crystallography provides unambiguous, high-resolution structural information of molecules in the solid state. While no crystal structure for this compound is currently available, the analysis of derivatives would be a viable approach. Crystallization of a suitable salt or a derivative could provide precise bond lengths, bond angles, and torsional angles. nih.govmdpi.com

Such a study would definitively establish the conformation of the tetrahydrothiophene-1,1-dioxide ring (which typically adopts an envelope or twist conformation) and the relative orientation of the alanine substituent. The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonding, would also be revealed. researchgate.net For instance, X-ray diffraction has been used to determine the crystal structure of L-alanine, confirming its orthorhombic structure. researchgate.net

Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.235 |

| b (Å) | 26.015 |

| c (Å) | 12.486 |

| β (°) | 93.24 |

| Volume (ų) | 2021.5 |

This table presents hypothetical data based on related structures and is for illustrative purposes only. mdpi.com

Computational Chemistry and Molecular Modeling

In the absence of extensive experimental data, computational methods serve as a powerful tool for predicting the structural and electronic properties of molecules.

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the optimized geometry, electronic structure, and various reactivity descriptors for this compound. researchgate.net These calculations can predict the most stable conformations of the molecule in the gas phase or in solution (using implicit solvent models). nih.gov

From the electronic structure, properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential can be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity. nih.gov Such calculations have been applied to understand the formation of alanine in interstellar medium. researchgate.net

Illustrative Hypothetical Reactivity Descriptors from DFT Calculations

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.8 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.6 |

| Ionization Potential | 6.8 |

This table contains hypothetical values for illustrative purposes.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent environment over time. biosimu.orgnih.gov By simulating the movements of the atoms over a period of nanoseconds or longer, MD can map out the accessible conformational landscape and identify the most populated conformational states. github.com

MD simulations would be particularly useful for understanding the flexibility of the sulfolane ring and the rotation around the single bonds connecting the two main fragments of the molecule. The simulations can also provide information on the solvent's influence on the conformational preferences. biosimu.org For example, MD simulations have been used to study the folding of poly(alanine) peptides. nih.gov

Should a biological target for this compound be identified, in silico molecular docking could be used to predict its binding mode and affinity. nih.gov Docking algorithms place the molecule into the binding site of a protein or other macromolecule and score the different poses based on intermolecular interactions such as hydrogen bonds, electrostatic interactions, and van der Waals forces. researchgate.net

This technique is widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for experimental testing. nih.gov The results of docking studies can provide valuable hypotheses about the key interactions responsible for the molecule's biological activity.

Table of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Alanine |

| Dehydroalanine |

| Tetrahydrothiophene-1,1-dioxide (Sulfolane) |

| L-alanine |

| ¹H |

| ¹³C |

Mechanistic Investigations of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine’s Biological Interactions in Vitro and Cellular Levels

Enzyme Interaction and Inhibition Mechanisms

Molecular Mechanisms of Alanine (B10760859) Racemase Modulation and Inactivation

There is currently no scientific literature available that details the molecular mechanisms of interaction between N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine and alanine racemase. Research concerning its potential modulatory or inactivating effects on this enzyme has not been published. Alanine racemase is a crucial enzyme in bacteria for the synthesis of D-alanine, a key component of the peptidoglycan cell wall. chemimpex.comacs.orgsigmaaldrich.com Inhibitors of this enzyme, such as cycloserine, are known to act as antimicrobial agents. sigmaaldrich.com However, no such studies have been reported for this compound.

Binding and Substrate Specificity with Aminoacyl-tRNA Synthetases (e.g., Alanyl-tRNA Synthetase)

No published studies were identified that investigate the binding affinity, substrate specificity, or inhibitory potential of this compound with respect to aminoacyl-tRNA synthetases, including alanyl-tRNA synthetase. These enzymes are vital for protein synthesis, as they catalyze the attachment of specific amino acids to their corresponding tRNAs. nih.govnih.govoecd.org While the general mechanisms of these enzymes are well-understood, their specific interaction with this compound has not been documented.

Impact on Cysteine Protease Activity and Stability

There is a lack of available research on the effects of this compound on the activity and stability of cysteine proteases. These proteases play critical roles in various physiological and pathological processes, and while many inhibitors have been studied, the interaction with this specific compound is not described in the current scientific literature. epa.govnih.gov

Modulation of Other Enzymes Involved in Amino Acid Metabolism

A thorough search of scientific databases yielded no information on the modulation of other enzymes involved in amino acid metabolism by this compound. Key enzymes in amino acid metabolism include aminotransferases and dehydrogenases, which are central to the synthesis and degradation of amino acids. mdpi.cominvivochem.com

Cellular Transport and Uptake Mechanisms

Interaction with Amino Acid Transporter Systems (e.g., ASCT1, ASCT2)

No scientific data is available regarding the interaction of this compound with amino acid transporter systems, such as ASCT1 (SLC1A4) and ASCT2 (SLC1A5). These transporters are responsible for the sodium-dependent exchange of small neutral amino acids like alanine, serine, and cysteine across the cell membrane. The mechanism by which this compound might be transported into cells remains uninvestigated.

Due to the absence of specific research findings for this compound, no data tables can be generated.

In Vitro Cellular Permeability and Intracellular Distribution Studies

No publicly available research studies were identified that have investigated the in vitro cellular permeability or the intracellular distribution of this compound. Such studies would be essential to understand if and how the compound enters cells and where it localizes within subcellular compartments. Methodologies for studying the intracellular distribution of related compounds, like alanine aminotransferase, have been established, but have not been applied to this compound. nih.govnih.gov

Table 1: Cellular Permeability and Distribution Data for this compound

| Parameter | Cell Line | Method | Finding |

|---|---|---|---|

| Apparent Permeability (Papp) | Data not available | Data not available | Data not available |

| Efflux Ratio | Data not available | Data not available | Data not available |

Molecular Target Identification and Validation in Cellular Models

The molecular targets of this compound remain unelucidated. Research to identify and validate its protein binding partners, and its effects on gene expression and cellular signaling, has not been published.

There are no available studies that have performed protein binding assays with this compound. Consequently, its binding affinity and dissociation constants (Kd) for any potential protein targets are unknown. Methodologies for determining dissociation constants for amino acids and their derivatives exist but have not been applied to this specific compound. mpg.de

Table 2: Protein Binding and Dissociation Constants for this compound

| Potential Protein Target | Assay Method | Dissociation Constant (Kd) |

|---|

No research has been published on the gene expression profiles of cells treated with this compound. While studies have shown that other amino acids like L-alanine can induce significant changes in gene expression related to metabolism, signaling, and stress response, similar investigations for the title compound are absent from the scientific literature. nih.govmdpi.com

Table 3: Differentially Expressed Genes in Response to this compound

| Gene | Fold Change (Upregulated) | Fold Change (Downregulated) | Cellular Pathway |

|---|

Due to the lack of molecular target and gene expression data, the cellular signaling pathways affected by this compound have not been identified. Understanding how a compound modulates signaling pathways, such as the PI3K/AKT/mTOR or RAS/RAF/MEK pathways, is crucial for determining its mechanism of action. nih.govnih.gov However, such analyses for this compound have not been reported.

In Vitro Assays for General Biological Activities (e.g., Antimicrobial, Antioxidant in Cell-Free Systems)

There is no published data on the general biological activities of this compound from in vitro assays. Standard assays to determine antimicrobial or antioxidant potential, such as the DPPH or ABTS assays for antioxidant activity, have not been reported for this compound. biointerfaceresearch.comresearchgate.netnih.govnih.gov

Table 4: Summary of In Vitro Biological Activity Assays for this compound

| Assay Type | Test Organism/System | Result |

|---|---|---|

| Antimicrobial Activity | Data not available | Data not available |

| Antioxidant Activity (DPPH) | Data not available | Data not available |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine and Its Analogues

Elucidation of the Impact of the Sulfone Group on Molecular Recognition and Biological Interaction

The sulfone group (SO2) in the tetrahydrothiophene (B86538) ring is a critical determinant of the molecule's physicochemical properties and its potential interactions with biological targets. Cyclic sulfones, such as the sulfolane (B150427) ring in this compound, are recognized for their distinct characteristics in drug design.

The sulfone moiety is a strong hydrogen bond acceptor, a property that can facilitate crucial interactions with biological macromolecules like proteins and enzymes. This ability to form hydrogen bonds can significantly influence the binding affinity and selectivity of the compound for its target. Furthermore, the polar nature of the sulfone group can enhance the solubility of the molecule, a desirable property for drug candidates.

Table 1: Physicochemical Properties of Sulfone-Containing Scaffolds Relevant to Biological Interactions

| Property | Implication for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine |

| Hydrogen Bond Acceptor Strength | The two oxygen atoms of the sulfone group can act as strong hydrogen bond acceptors, potentially anchoring the molecule within a receptor's binding site. |

| Polarity | The high polarity of the sulfone group can improve aqueous solubility and influence the molecule's absorption, distribution, metabolism, and excretion (ADME) profile. |

| Metabolic Stability | The sulfone group is generally resistant to further oxidation, which can lead to increased metabolic stability compared to thioether analogues. sigmaaldrich.com |

| Dipole Moment | The significant dipole moment of the sulfone can contribute to strong dipole-dipole interactions with polar residues in a protein binding pocket. |

| Conformational Rigidity | The tetrahedral geometry of the sulfone group imparts a degree of rigidity to the tetrahydrothiophene ring, which can be advantageous for specific receptor binding by reducing the entropic penalty upon binding. |

This table is a generalized representation based on the known properties of sulfone groups in medicinal chemistry.

Assessment of the Role of Thiophene (B33073) Ring Substitution Patterns on Activity and Selectivity

The substitution pattern on the thiophene ring is a key area for SAR exploration. While this compound itself is substituted at the 3-position, the potential for substitution at other positions on the tetrahydrothiophene ring could significantly modulate its biological activity.

For instance, the introduction of substituents at the 2, 4, or 5 positions of the sulfolane ring could influence the molecule's steric profile, lipophilicity, and electronic properties. The specific position of the alanine (B10760859) side chain (at C3) is also critical. Isomers with the alanine moiety at the C2 position would present a different spatial arrangement of the key functional groups, likely leading to different biological activities.

In broader studies of thiophene derivatives, it has been shown that the position and nature of substituents can dramatically alter biological effects, including antimicrobial and anticancer activities. For example, in a series of thiophene-2-carboxamide derivatives, the presence of an amino group at the 3-position was found to be more potent in terms of antioxidant and antibacterial activity compared to hydroxyl or methyl substitutions at the same position. mdpi.com

Table 2: Hypothetical SAR of Substituted this compound Analogues

| Substitution Position | Substituent Type | Predicted Impact on Activity | Rationale |

| C2 or C5 | Small alkyl group (e.g., methyl) | Potentially increased lipophilicity, may enhance membrane permeability. | Alkyl groups can fill hydrophobic pockets in a binding site. |

| C2 or C5 | Halogen (e.g., F, Cl) | May alter electronic properties and introduce halogen bonding capabilities. | Halogen atoms can modulate binding affinity and metabolic stability. |

| C4 | Hydroxyl group | Could introduce an additional hydrogen bonding site. | May enhance solubility and provide a new interaction point with the target. |

| N-Alanine | N-methylation | May alter the hydrogen bonding capacity and steric bulk at the nitrogen atom. | N-alkylation can influence receptor selectivity and pharmacokinetic properties. |

This table presents hypothetical predictions based on general principles of medicinal chemistry and SAR studies of related heterocyclic compounds.

Investigation of Stereochemical Requirements for Optimal Biological Engagement

Stereochemistry is a critical factor in the biological activity of chiral molecules like this compound. The compound has at least two stereocenters: the alpha-carbon of the alanine moiety and the C3 carbon of the tetrahydrothiophene ring. This results in the possibility of four diastereomers, each with a unique three-dimensional arrangement.

Biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity. It is highly probable that only one of the stereoisomers of this compound will exhibit the optimal biological activity. The specific spatial orientation of the carboxyl, amino, and sulfolane groups will determine the precise fit and interaction with the target protein.

Studies on other chiral amino acid analogues have consistently demonstrated the profound impact of stereochemistry on biological recognition and activity. For instance, in the case of 3-Br-acivicin isomers, only the natural (5S, αS) isomers showed significant antiplasmodial activity, suggesting that stereochemistry is crucial for uptake and target interaction. nih.govnih.gov The synthesis and biological evaluation of the individual stereoisomers of this compound would be essential to determine the optimal configuration for biological engagement. A study on sulfolane-based amino alcohols highlighted the complexity of stereochemical outcomes in reactions involving the sulfolane ring. researchgate.net

Comparative Analysis of this compound with Other Alanine Derivatives (e.g., 3-(2-thienyl)-L-alanine, β-amino acids)

A comparative analysis of this compound with other alanine derivatives provides valuable insights into its potential biological profile.

3-(2-thienyl)-L-alanine: This analogue features an aromatic thiophene ring instead of the saturated, oxidized sulfolane ring. The aromaticity of the thiophene ring in 3-(2-thienyl)-L-alanine allows it to participate in π-stacking interactions with aromatic residues in a protein's binding site, an interaction not possible for the saturated sulfolane ring. nih.govsigmaaldrich.com However, the sulfolane ring's strong hydrogen bonding capacity and polarity are absent in the thiophene ring. sigmaaldrich.com

β-Amino Acids: this compound is an α-amino acid. In contrast, β-amino acids have the amino group attached to the second carbon from the carboxyl group. This difference in structure leads to different conformational preferences and the ability to form more stable secondary structures in peptides. β-Alanine itself has different physical properties and biological roles compared to α-alanine. The backbone of a peptide incorporating a β-amino acid is longer than that of an α-amino acid, which would significantly alter its interaction with biological targets.

Table 3: Comparative Properties of Alanine Derivatives

| Compound | Key Structural Feature | Potential Biological Interaction Differences |

| This compound | Saturated sulfolane ring | Strong H-bond acceptor, polar, conformationally more flexible than aromatic rings. |

| 3-(2-thienyl)-L-alanine | Aromatic thiophene ring | Capable of π-stacking, less polar than the sulfolane analogue. nih.gov |

| β-Alanine | Amino group on the β-carbon | Forms a different peptide backbone, leading to altered secondary structures and receptor interactions. |

This table provides a comparative overview based on the fundamental structural differences between the listed alanine derivatives.

Exploration of N 1,1 Dioxidotetrahydro 3 Thienyl Alanine Derivatives and Analogues in Advanced Research

Synthesis and Evaluation of N-Substituted Analogues for Enhanced Specificity

A principal avenue of research involves the synthesis of N-substituted analogues of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine to augment target specificity and enhance pharmacokinetic properties. nih.gov The modification of the nitrogen atom within the alanine (B10760859) structure allows for the introduction of various functional groups, which can establish additional interactions with biological targets like enzymes and receptors.

A common synthetic route is the reductive amination of a corresponding α-ketoester with a primary amine, a technique widely used for producing diverse N-substituted α-amino esters. nih.gov Alternatively, direct N-alkylation of the parent amino acid provides another viable method for introducing substituents ranging from simple alkyl groups to more intricate aromatic and heterocyclic structures.

The subsequent evaluation of these N-substituted analogues includes a range of in vitro and in vivo assays to ascertain their biological activity and specificity. For enzyme inhibitors, determining the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50) against a panel of related enzymes is standard practice to evaluate selectivity. nih.gov Achieving high specificity is paramount for reducing off-target effects and thereby improving the therapeutic window of a potential drug.

Interactive Data Table: Illustrative Inhibitory Activity of N-Substituted Analogues

This table presents hypothetical data for N-substituted analogues of this compound, demonstrating how different substituents could modulate enzyme inhibition and selectivity.

| Analogue | N-Substituent | Target Enzyme IC50 (nM) | Off-Target Enzyme IC50 (nM) | Selectivity Index |

| 1 | Methyl | 145 | 2900 | 20 |

| 2 | Ethyl | 115 | 2300 | 20 |

| 3 | Isopropyl | 255 | 5100 | 20 |

| 4 | Benzyl | 75 | 3750 | 50 |

| 5 | 4-Fluorobenzyl | 45 | 4500 | 100 |

Investigation of Chiral Analogues and Diastereomers for Differential Biological Activities

Stereochemistry is a critical determinant of biological function, with different stereoisomers often displaying distinct pharmacological and toxicological characteristics. nih.gov Consequently, the synthesis of chiral analogues and the separation of diastereomers of this compound represent a vital area of research. The molecule possesses two chiral centers—the α-carbon of the alanine and the 3-position of the tetrahydrothiophene (B86538) ring—resulting in four potential stereoisomers.

The production of enantiomerically pure isomers can be accomplished through various asymmetric synthesis methodologies, such as the use of chiral auxiliaries, catalysis with chiral agents, or enzymatic resolution. nih.gov Following their synthesis, each stereoisomer is assessed for its biological activity. It is frequently found that a single stereoisomer accounts for the desired therapeutic effect, while others may be inactive or even cause adverse effects. nih.gov For instance, research on analogous amino acids has demonstrated the importance of stereochemistry for recognition by cellular transporters and for effective interaction with target enzymes. nih.gov

Interactive Data Table: Hypothetical Biological Properties of this compound Stereoisomers

This table illustrates how the different stereoisomers of this compound might exhibit varied biological properties.

| Stereoisomer | Configuration | Receptor Binding Affinity (Kd, nM) | Cellular Uptake (%) |

| (2S, 3R) | S, R | 12 | 88 |

| (2R, 3S) | R, S | 550 | 12 |

| (2S, 3S) | S, S | 160 | 45 |

| (2R, 3R) | R, R | 820 | 8 |

Development of Peptidomimetics Incorporating the N-(1,1-Dioxidotetrahydro-3-Thienyl)Moiety

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides while offering improved characteristics, such as greater stability against enzymatic breakdown and enhanced oral bioavailability. nih.gov The rigid and polar nature of the sulfolane (B150427) ring makes the N-(1,1-Dioxidotetrahydro-3-Thienyl) moiety a compelling scaffold for the design of new peptidomimetics. nih.gov

Incorporating this moiety into a peptide chain can constrain the conformational freedom of the peptide backbone, potentially stabilizing it in a biologically active conformation. This can result in higher potency and selectivity for the intended biological target. The synthesis of these peptidomimetics is often carried out using solid-phase peptide synthesis, with this compound serving as a key building block. nih.gov

Current research is focused on utilizing this moiety to replicate various peptide secondary structures, including β-turns and α-helices, which are frequently involved in mediating protein-protein interactions. nih.gov The development of peptidomimetics based on this scaffold shows considerable promise for the discovery of novel therapeutics for a variety of diseases.

Genetic Incorporation of this compound into Peptides and Proteins as an Unnatural Amino Acid

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful technique in protein engineering, facilitating detailed studies of protein structure and function. nih.gov This approach enables the introduction of novel chemical functionalities into proteins, which can be applied to the development of new biotherapeutics and the creation of novel biocatalysts.

The genetic incorporation of this compound would necessitate the creation of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for this UAA. nih.gov This engineered system would recognize a unique codon, such as an amber stop codon, and insert the UAA at the designated position within the protein's sequence. While the genetic incorporation of numerous UAAs has been achieved, the inclusion of bulky and structurally complex UAAs like this compound remains a significant challenge. nih.govdntb.gov.ua

Despite these difficulties, the successful genetic encoding of this UAA would pave the way for designing proteins with novel properties. For instance, the sulfolane moiety could serve as a unique spectroscopic probe within a protein or be used to engineer a new binding site for a small-molecule ligand.

Future Research Directions and Translational Perspectives for N 1,1 Dioxidotetrahydro 3 Thienyl Alanine

Identification of Novel and Unexplored Biological Targets

A crucial first step in elucidating the therapeutic potential of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine is the identification of its biological targets. Given its structure as an amino acid analogue, it is plausible that it could interact with proteins that bind or metabolize endogenous amino acids, such as enzymes or transporters. nih.gov The sulfone and tetrahydrothiophene (B86538) moieties may also confer affinity for other, less obvious protein targets. researchgate.netresearchgate.net A systematic approach to target identification would be essential.

High-throughput screening (HTS) of large compound libraries against specific targets is a cornerstone of modern drug discovery. numberanalytics.com In the case of this compound, a focused HTS campaign against a panel of enzymes, particularly those involved in amino acid metabolism or signaling pathways implicated in disease, could yield initial "hits". patsnap.comdanaher.com

Biochemical assays are fundamental to this screening process, providing a controlled, cell-free environment to measure the direct interaction between the compound and a potential protein target. patsnap.comceltarys.com These assays can be designed to measure various parameters, such as enzyme inhibition, receptor binding, or disruption of protein-protein interactions. domainex.co.uk For example, a panel of enzymatic assays could be employed to assess the inhibitory activity of this compound against a range of proteases, kinases, or metabolic enzymes.

Table 1: Illustrative Data from a Hypothetical High-Throughput Enzymatic Assay Screen

| Enzyme Target | Enzyme Class | Inhibition at 10 µM (%) | IC₅₀ (µM) |

|---|---|---|---|

| Cathepsin S | Cysteine Protease | 85 | 2.5 |

| Matrix Metalloproteinase-9 (MMP-9) | Metalloproteinase | 12 | > 100 |

| Cyclooxygenase-2 (COX-2) | Oxidoreductase | 5 | > 100 |

| p38 Mitogen-Activated Protein Kinase | Kinase | 45 | 15.2 |

Beyond traditional HTS, activity-based protein profiling (ABPP) offers a powerful chemoproteomic approach to identify novel targets directly in complex biological systems. nih.govnomuraresearchgroup.com ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families. nih.govnomuraresearchgroup.com While this compound itself is not a reactive probe, it could be used in a competitive ABPP format. In this approach, a biological sample is pre-incubated with the compound before treatment with a broad-spectrum activity-based probe. A decrease in the labeling of a particular enzyme by the probe would indicate that this compound binds to and occupies the active site of that enzyme, thus identifying it as a potential target. nih.govnomuraresearchgroup.com

Application of Advanced Biophysical and Biochemical Techniques for Mechanistic Elucidation

Once a putative biological target has been identified, a detailed understanding of the mechanism of action at the molecular level is paramount. A suite of advanced biophysical and biochemical techniques can be employed to characterize the binding affinity, kinetics, and structural basis of the interaction between this compound and its target protein. mdpi.com

Biochemical Characterization:

Enzyme kinetics studies are essential for determining the mode of inhibition for enzymatic targets. fiveable.me By measuring reaction rates at varying concentrations of both the substrate and the inhibitor, it is possible to distinguish between competitive, non-competitive, uncompetitive, and mixed inhibition mechanisms. fiveable.me This information provides valuable insights into whether the compound binds to the enzyme's active site or to an allosteric site. fiveable.menumberanalytics.com

Biophysical Characterization:

Several biophysical techniques can provide quantitative data on the binding affinity and kinetics of the interaction. mdpi.com

Surface Plasmon Resonance (SPR): This label-free technique allows for the real-time measurement of binding and dissociation events between an immobilized target protein and the compound in solution, providing precise values for the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ). patsnap.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) changes.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to assess conformational changes in the target protein upon ligand binding. mdpi.com Significant alterations in the CD spectrum of the protein in the presence of this compound would suggest an induced-fit binding mechanism. numberanalytics.commdpi.com

Structural Biology:

To gain the most detailed understanding of the interaction, high-resolution structural information is indispensable.

X-ray Crystallography: If the target protein can be crystallized in complex with this compound, X-ray crystallography can provide an atomic-level picture of the binding site, revealing the precise orientation of the inhibitor and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that mediate binding. numberanalytics.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying protein-ligand interactions in solution. numberanalytics.com Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping can identify the parts of the compound that are in close contact with the protein and map the binding interface on the protein surface, respectively.

Table 2: Illustrative Biophysical and Kinetic Data for the Interaction of this compound with a Hypothetical Target

| Technique | Parameter | Value |

|---|---|---|

| Enzyme Kinetics | Inhibition Type | Competitive |

| Enzyme Kinetics | Kᵢ (Inhibition Constant) | 1.8 µM |

| Surface Plasmon Resonance (SPR) | Kᴅ (Dissociation Constant) | 2.1 µM |

| Isothermal Titration Calorimetry (ITC) | Kᴅ (Dissociation Constant) | 2.3 µM |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy) | -8.5 kcal/mol |

| Isothermal Titration Calorimetry (ITC) | -TΔS (Entropy) | -2.1 kcal/mol |

Development of this compound as a Chemical Probe for Fundamental Biological Research

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable chemical probe to investigate fundamental biological processes. youtube.com A chemical probe is a small molecule that is potent and selective for a specific target and can be used to perturb and study that target's function in a cellular or in vivo context. youtube.comnih.gov

To serve as a chemical probe, this compound would likely require chemical modification. For instance, a "tag" could be appended to the molecule to facilitate visualization or affinity purification. Common modifications include:

Fluorophore Conjugation: Attaching a fluorescent dye to the molecule would allow for its visualization within cells using fluorescence microscopy, enabling studies of its subcellular localization and co-localization with its target protein.

Biotinylation: The addition of a biotin (B1667282) tag would enable the pull-down and identification of the target protein and its binding partners from cell lysates, providing insights into the protein interaction networks in which the target participates. acs.org

Photo-affinity Labeling: Incorporation of a photo-reactive group would allow for the formation of a covalent bond between the probe and its target upon UV irradiation. acs.org This is particularly useful for irreversibly labeling the target and facilitating its identification and characterization. acs.org

The development of such probes, along with a structurally similar but biologically inactive control compound, would provide a powerful toolkit for the research community to dissect the physiological and pathological roles of the identified target protein with high spatiotemporal resolution. youtube.comnih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine, and how can reaction efficiency be optimized?

- Methodological Answer : A viable approach involves nucleophilic substitution or coupling reactions, inspired by analogous sulfonamide syntheses (e.g., reacting sulfonyl chlorides with amino acids under basic conditions). For instance, N-(Alanine)-para-styrene sulfonamide was synthesized by reacting p-styrene sulfonyl chloride with alanine in chloroform and NaOH . Optimization parameters include solvent polarity (chloroform or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for sulfonyl chloride:alanine). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high yield and purity.

Q. How can researchers confirm the structural integrity and purity of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (e.g., in DMSO-d6) to verify substituent positions and stereochemistry. For example, 3-(3,4-dimethoxyphenyl)-L-alanine was characterized using 1H NMR (δ 6.8–7.2 ppm for aromatic protons) and 13C NMR (δ 170–175 ppm for carboxyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated vs. observed [M+H]+ ions).

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

Q. What are the critical storage conditions to ensure the stability of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine in laboratory settings?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent oxidation and hygroscopic degradation. Similar alanine derivatives (e.g., L-Alanine-d3) remain stable for >24 months under these conditions .

Advanced Research Questions

Q. What computational strategies are effective in predicting the interaction of N-(1,1-Dioxidotetrahydro-3-Thienyl)Alanine with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock-Vina to simulate ligand-receptor interactions (e.g., SARS-CoV-2 spike protein). In a study on N-(Alanine)-para-styrene sulfonamide, hydrogen bonds (2.1–3.0 Å) and hydrophobic interactions were critical for binding affinity .

- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories using GROMACS or AMBER.

Q. How can researchers resolve discrepancies in bioactivity data across studies involving this compound?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., sulfadiazine for antimicrobial comparisons) .

- Batch-to-Batch Consistency : Verify purity via LC-MS and quantify impurities (e.g., residual solvents) using GC-FID .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, addressing variables like pH or incubation time .

Q. What advanced spectroscopic techniques are suitable for studying the dynamic behavior of this compound in solution?

- Methodological Answer :

- Dynamic NMR (DNMR) : Monitor conformational changes (e.g., ring puckering in the tetrahydrothienyl group) by variable-temperature 1H NMR (e.g., −40°C to 25°C) .

- 2D NMR (COSY/HSQC) : Assign coupling patterns and verify stereochemical integrity.

- Circular Dichroism (CD) : Analyze chiral centers in aqueous buffers (pH 7.4) to assess structural stability under physiological conditions.

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s solubility in aqueous vs. organic solvents be addressed?

- Methodological Answer :

- Solubility Screening : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol at 25°C. Quantify via UV-Vis spectrophotometry (λmax ~260 nm).

- Molecular Dynamics (MD) : Simulate solvation free energy (ΔG_solv) to predict preferential solubility. For example, sulfonamide derivatives showed ΔG_solv = −5.2 kcal/mol in water vs. −3.8 kcal/mol in DMSO .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.